molecular formula C24H20FN3O4 B2947441 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide CAS No. 1170840-87-5

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide

Cat. No. B2947441
CAS RN: 1170840-87-5
M. Wt: 433.439
InChI Key: RDXQQBQLNPTPKG-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, which is a type of heterocyclic compound. The quinazolinone structure is fused with a benzene ring and has a carbonyl group (C=O), a secondary amine (NH), and a ketone (C=O) within the ring. This compound has been substituted with a 4-fluorophenyl group, a 2,4-dimethoxybenzyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone ring, along with the attached functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, while the dimethoxybenzyl group would introduce ether linkages .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinazolinone derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Quinazolinone derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore new synthesis methods, potential biological applications, and ways to optimize the properties of these compounds .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-26-21-11-6-16(27-23(29)19-10-9-18(31-2)13-22(19)32-3)12-20(21)24(30)28(14)17-7-4-15(25)5-8-17/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQQBQLNPTPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide

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